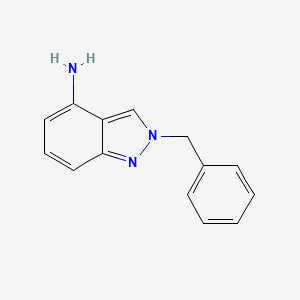![molecular formula C15H14N2 B11881777 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-04-4](/img/structure/B11881777.png)
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimetil-2-fenilimidazo[1,2-a]piridina es un compuesto heterocíclico que pertenece a la familia de los imidazo[1,2-a]piridina. Estos compuestos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en la química medicinal. La estructura de 3,8-Dimetil-2-fenilimidazo[1,2-a]piridina consiste en un sistema de anillos de imidazol y piridina fusionados con grupos metilo en las posiciones 3 y 8, y un grupo fenilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,8-Dimetil-2-fenilimidazo[1,2-a]piridina se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de derivados de 2-aminopiridina con aldehídos y cetonas apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-aminopiridina con acetofenona en presencia de un catalizador ácido puede producir el producto deseado.
Métodos de producción industrial
En entornos industriales, la síntesis de 3,8-Dimetil-2-fenilimidazo[1,2-a]piridina puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores ambientalmente benignos, como el yodo molecular, se ha explorado para mejorar la sostenibilidad del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
3,8-Dimetil-2-fenilimidazo[1,2-a]piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo fenilo o en el núcleo de imidazo[1,2-a]piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los reactivos electrófilos como los halógenos o los cloruros de sulfonilo se pueden emplear en condiciones ácidas o básicas.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados dihidro y varias imidazo[1,2-a]piridinas sustituidas.
Aplicaciones Científicas De Investigación
3,8-Dimetil-2-fenilimidazo[1,2-a]piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 3,8-Dimetil-2-fenilimidazo[1,2-a]piridina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a sitios alostéricos, bloqueando así el acceso del sustrato. También puede interactuar con los receptores, modulando su actividad y afectando las vías de señalización posteriores .
Comparación Con Compuestos Similares
Compuestos similares
2-Fenilimidazo[1,2-a]piridina: Carece de los grupos metilo en las posiciones 3 y 8.
3,8-Dimetilimidazo[1,2-a]piridina: Carece del grupo fenilo en la posición 2.
2,3-Dimetilimidazo[1,2-a]piridina: Los grupos metilo están en las posiciones 2 y 3 en lugar de 3 y 8.
Singularidad
3,8-Dimetil-2-fenilimidazo[1,2-a]piridina es único debido a la presencia de ambos grupos metilo y un grupo fenilo, que pueden influir en su reactividad química y actividad biológica. El patrón de sustitución específico puede mejorar su afinidad de unión a ciertos objetivos biológicos y mejorar sus propiedades farmacocinéticas .
Propiedades
Número CAS |
89193-04-4 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3,8-dimethyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-17-12(2)14(16-15(11)17)13-8-4-3-5-9-13/h3-10H,1-2H3 |
Clave InChI |
QCDMGUJKUPMRKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)









![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
